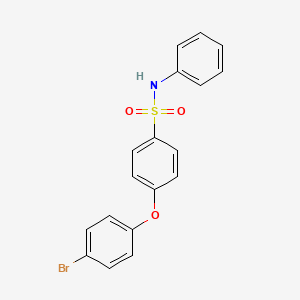![molecular formula C25H26N2O5S B3529226 ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3529226.png)
ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Vue d'ensemble
Description
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as EPPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate binds to the ATP-binding site of GSK-3β, preventing its activity. This leads to downstream effects, such as increased glycogen synthesis and decreased cell proliferation and apoptosis.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate treatment leads to increased glycogen synthesis in skeletal muscle and liver cells. Additionally, ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to decrease cell proliferation and induce apoptosis in cancer cells. However, the effects of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate on non-cancerous cells are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its selectivity for GSK-3β, which allows for specific inhibition of this enzyme without affecting other cellular processes. Additionally, ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have low toxicity in vitro and in vivo. However, one limitation of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is its relatively low potency compared to other GSK-3β inhibitors. This may require higher concentrations of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate to achieve the desired effects, which could lead to off-target effects.
Orientations Futures
Future research on ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate could focus on improving its potency and selectivity as a GSK-3β inhibitor. Additionally, studies could investigate the effects of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate on non-cancerous cells and in animal models of disease. Furthermore, ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate could be used in combination with other therapeutics to enhance their efficacy. Overall, ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has potential applications in the development of therapeutics for various diseases, and further research is warranted to explore its full potential.
Applications De Recherche Scientifique
Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been used in scientific research as a selective inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β has been implicated in several diseases, such as Alzheimer's disease, bipolar disorder, and diabetes. Therefore, ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has potential applications in the development of therapeutics for these diseases.
Propriétés
IUPAC Name |
ethyl 2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-3-19-14-16-20(17-15-19)27(33(30,31)21-10-6-5-7-11-21)18-24(28)26-23-13-9-8-12-22(23)25(29)32-4-2/h5-17H,3-4,18H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVWNDOKGYBGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3529143.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3529145.png)
![methyl (4-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B3529152.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3529153.png)

![1'-[(1,3-benzothiazol-2-ylthio)acetyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3529172.png)

![4-methyl-N,2-diphenyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B3529189.png)
![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3529196.png)
![{2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3529198.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-methylbenzamide](/img/structure/B3529231.png)
![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3529236.png)
![1,4-phenylene bis[methyl(phenyl)carbamate]](/img/structure/B3529237.png)